4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
Guanazole, also known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound with the molecular formula C2H5N5. It is an aromatic amine that features a five-membered ring containing three nitrogen atoms. Guanazole is known for its versatile coordination chemistry and has been studied for various applications in chemistry, biology, and industry .
Scientific Research Applications
Guanazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It’s known that pyrimidines play a crucial role in biological systems as components of nucleic acid bases cytosine, thymine, and uracil .
Biochemical Pathways
The compound is known to be involved in the glutathione conjugation pathway in Arabidopsis, leading to the formation of an S-methylthio derivative of fenclorim . This metabolite has been shown to induce glutathione S-transferase (GST) activity when added exogenously to rice and Arabidopsis cell cultures .
Result of Action
The compound has been shown to have a safening effect on rice plants against injury from the herbicide pretilachlor . This biological activity was concluded to be the result of a “metabolic reactivation” of safening activity rather than an essential bioactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanazole can be synthesized through the reaction of dicyandiamide with hydrazine salts. The reaction typically involves heating dicyandiamide with hydrazine dihydrohalide in water, resulting in a high yield of guanazole . The process can be summarized as follows: [ \text{Dicyandiamide} + \text{Hydrazine Dihydrohalide} \rightarrow \text{Guanazole} ]
Industrial Production Methods: Industrial production of guanazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrazine salts and controlled heating are crucial for the efficient production of guanazole .
Chemical Reactions Analysis
Types of Reactions: Guanazole undergoes various chemical reactions, including:
Oxidation: Guanazole can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the guanazole ring.
Substitution: Guanazole can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitro compounds.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of guanazole.
Reduction Products: Reduced forms of guanazole with modified functional groups.
Substitution Products: Substituted guanazole derivatives with different functional groups.
Comparison with Similar Compounds
Guanazole is unique due to its specific structure and properties. Similar compounds include:
3-Azido-5-amino-1,2,4-triazole: A derivative of guanazole with azido substitution.
1-Acylguanazole: Formed by acylation of guanazole.
Other Triazoles: Compounds with similar triazole rings but different substituents.
Properties
IUPAC Name |
4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOFHGQPGHIJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352840 |
Source
|
Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118996-61-5 |
Source
|
Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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